![molecular formula C26H25NO5S B2424799 1-(4-ethylphenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1358400-48-2](/img/structure/B2424799.png)
1-(4-ethylphenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be found in databases or determined experimentally .Scientific Research Applications
Synthesis of Pyrrole Derivatives
Research has developed various methods for synthesizing pyrrole derivatives, highlighting the versatility of these compounds in organic synthesis. For instance, a study by Niknam and Mojikhalifeh (2014) demonstrated the catalyst-free and solvent-free synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones, emphasizing an eco-friendly approach with high yields and short reaction times (Niknam & Mojikhalifeh, 2014). Similarly, Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrroles using surfactants in water, showcasing an innovative approach to pyrrole synthesis under environmentally benign conditions (Kumar, Rāmānand, & Tadigoppula, 2017).
Structural Analysis and Properties
Several studies have focused on the crystal structure and properties of pyrrole derivatives. For example, the work by Zukerman-Schpector et al. (2017) on ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate provided insights into its molecular packing and interactions, contributing to the understanding of its structural characteristics (Zukerman-Schpector et al., 2017). Additionally, the study by Ahankar et al. (2021) on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate combined experimental and computational methods to elucidate its molecular structure and predict its chemical shifts, illustrating the application of DFT studies in understanding pyrrole derivatives (Ahankar et al., 2021).
Biological and Chemical Applications
Research into the biological activities and applications of pyrrole derivatives has revealed their potential in various domains. For instance, the study by Hocková et al. (2003) on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines highlighted their antiviral activity, particularly against retroviruses, suggesting their significance in medicinal chemistry (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Additionally, the work by Furuta et al. (2006) on the synthesis and anti-juvenile hormone activity of ethyl 4-(2-aryloxyhexyloxy)benzoates points to the application of pyrrole derivatives in developing insect control agents (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(4-ethylphenyl)-4-hydroxy-2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-18-7-11-20(12-8-18)27-23(19-9-13-21(32-3)14-10-19)25(24(28)26(27)29)33(30,31)22-15-5-17(2)6-16-22/h5-16,23,28H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHLMNHDHANRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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